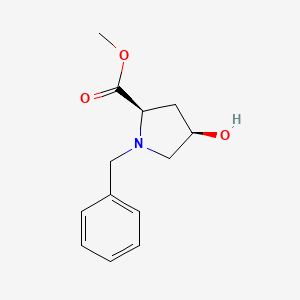

Methyl (2R,4R)-1-benzyl-4-hydroxypyrrolidine-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl (2R,4R)-1-benzyl-4-hydroxypyrrolidine-2-carboxylate is a chiral compound with significant importance in organic chemistry and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2R,4R)-1-benzyl-4-hydroxypyrrolidine-2-carboxylate typically involves the esterification of the corresponding amino acid. One common method is the reaction of the amino acid with methanol in the presence of trimethylchlorosilane (TMSCl) at room temperature. This method is advantageous due to its mild reaction conditions, simple workup, and good to excellent yields .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Methyl (2R,4R)-1-benzyl-4-hydroxypyrrolidine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the hydroxyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Chemistry

Methyl (2R,4R)-1-benzyl-4-hydroxypyrrolidine-2-carboxylate serves as a chiral building block in the synthesis of complex molecules. Its unique stereochemistry is essential for asymmetric synthesis and chiral resolution studies.

Medicinal Chemistry

This compound is explored for its therapeutic potential in drug discovery. It has been evaluated as a biochemical probe and has shown promise in developing novel pharmaceuticals targeting various diseases.

Biological Studies

Research indicates that this compound can act as an enzyme inhibitor or receptor modulator , influencing biological pathways by binding to specific molecular targets .

Anticancer and Antibacterial Activity

Recent studies have demonstrated that derivatives of pyrrolidine compounds exhibit significant anticancer activity against various tumor cell lines and can suppress bacterial biofilm growth. For instance, certain derivatives showed in vitro activity twice that of tamoxifen against M-Hela tumor cells . This highlights the potential of this compound in developing treatments for cancer and bacterial infections.

Industrial Applications

In the chemical industry, this compound is utilized as an intermediate in the production of fine chemicals. Its versatility allows it to be involved in various chemical processes, enhancing the efficiency of synthetic pathways .

Case Study 1: Anticancer Activity

A library of novel pyrrolidine derivatives was synthesized to evaluate their anticancer properties. Compounds derived from this compound were tested against M-Hela tumor cell lines, revealing promising results with enhanced cytotoxicity compared to standard treatments like tamoxifen .

Case Study 2: Antibacterial Properties

Research into the antibacterial properties of pyrrolidine derivatives indicated that certain compounds could effectively inhibit bacterial biofilm formation. This suggests that this compound may be a valuable component in developing new antibacterial agents .

Mechanism of Action

The mechanism of action of Methyl (2R,4R)-1-benzyl-4-hydroxypyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor modulator, depending on its structural configuration and the nature of the target. The pathways involved often include binding to active sites or allosteric sites on proteins, leading to modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

- Methyl (2R,4R)-4-((3R,5R,9S,10S,12S,13R,17R)-3,12-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-hydroxypentanoate

- Methyl (2R,4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxypentanoate

Uniqueness

Methyl (2R,4R)-1-benzyl-4-hydroxypyrrolidine-2-carboxylate is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its chiral centers and the presence of a benzyl group make it a valuable compound for asymmetric synthesis and chiral resolution studies.

Biological Activity

Methyl (2R,4R)-1-benzyl-4-hydroxypyrrolidine-2-carboxylate, also known by its CAS number 114676-53-8, is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₇NO₃ |

| Molecular Weight | 235.279 g/mol |

| LogP | 0.7327 |

| PSA | 49.77 Ų |

This compound exhibits its biological activity primarily through interactions with specific molecular targets. It has been noted for its potential as an enzyme inhibitor and a receptor modulator . The compound's stereochemistry allows it to bind effectively to active or allosteric sites on proteins, influencing their activity and potentially leading to therapeutic effects.

Biological Activity

Recent studies have highlighted various biological activities associated with this compound:

- Antitumor Activity : Research has indicated that compounds similar to this compound can induce apoptosis in cancer cells by inhibiting specific pathways involved in cell survival. For example, derivatives have shown promise in targeting BRD9, a protein implicated in cancer progression .

- Neuroprotective Effects : The compound's ability to modulate neurotransmitter systems suggests potential neuroprotective properties. Studies indicate that it may influence dopamine signaling pathways, which are critical in conditions like Parkinson's disease.

- Antimicrobial Properties : Preliminary investigations suggest that this compound may exhibit antimicrobial activity against certain bacterial strains, although detailed studies are required to elucidate the specific mechanisms involved.

Case Study 1: Antitumor Activity

A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship of related compounds and found that modifications to the benzyl group significantly enhanced antitumor efficacy against BRD9-dependent tumors .

Case Study 2: Neuroprotection

In a recent animal model study, this compound demonstrated protective effects against neurodegeneration induced by oxidative stress. The results indicated a reduction in neuronal cell death and preservation of motor functions.

Synthesis and Applications

The synthesis of this compound typically involves the esterification of the corresponding amino acid using mild conditions that favor high yields. Its unique structural features make it a valuable chiral building block in asymmetric synthesis and drug development.

Properties

IUPAC Name |

methyl (2R,4R)-1-benzyl-4-hydroxypyrrolidine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-17-13(16)12-7-11(15)9-14(12)8-10-5-3-2-4-6-10/h2-6,11-12,15H,7-9H2,1H3/t11-,12-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYJKFDHLEYMLDX-VXGBXAGGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CN1CC2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1C[C@H](CN1CC2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.